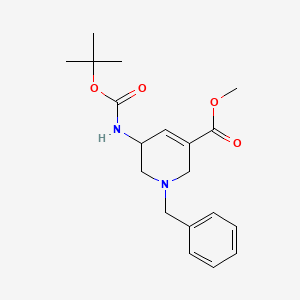

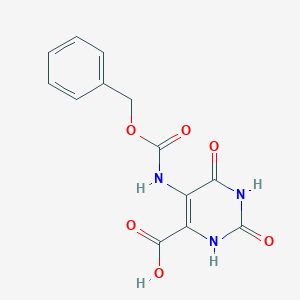

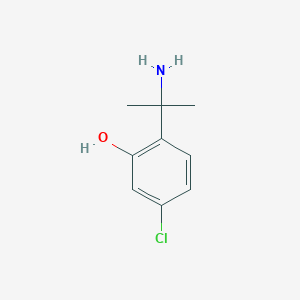

2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

While the provided papers do not directly discuss 2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid, they offer insights into the behavior of similar boronic acid compounds, which can be extrapolated to hypothesize about the subject compound. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki coupling reactions, and as sensors for various analytes due to their ability to form reversible covalent bonds with diols and similar substrates.

Synthesis Analysis

The synthesis of boronic acids typically involves the use of organometallic intermediates or halogenated precursors. For example, the synthesis of 2,4-bis(trifluoromethyl)phenylboronic acid, as mentioned in paper , could provide a blueprint for the synthesis of 2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid by substituting the appropriate halogenated precursor and controlling the reaction conditions to introduce the methoxyethoxy group at the desired position on the aromatic ring.

Molecular Structure Analysis

Boronic acids often exhibit unique structural features due to the trivalent boron atom, which can form dative bonds with neighboring groups. The presence of substituents on the phenyl ring, such as the trifluoromethoxy group discussed in paper , can influence the acidity and the overall molecular conformation. The difluoro and methoxyethoxy substituents in the target compound would likely affect its molecular geometry and potential for intramolecular interactions, possibly leading to different dimerization patterns or hydrogen bonding in the solid state.

Chemical Reactions Analysis

Boronic acids are reactive species that participate in various chemical reactions. The ortho-substituent effect described in paper suggests that steric hindrance can play a significant role in the reactivity of boronic acids. This could imply that the 2,4-difluoro substitution pattern in the target compound might influence its reactivity in dehydrative condensation reactions or Suzuki couplings. Additionally, the electron-withdrawing effect of the fluorine atoms could enhance the electrophilicity of the boron, potentially altering its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are greatly affected by their substituents. For instance, the acidity of phenylboronic acids is modulated by the electronic nature of the substituents, as seen in the varying acidity of the (trifluoromethoxy)phenylboronic acids in paper . The difluoro and methoxyethoxy groups in the target compound would be expected to influence its solubility, boiling and melting points, and stability. The presence of the methoxyethoxy group might also impart additional solubility in organic solvents compared to other phenylboronic acids.

Mécanisme D'action

Target of Action

Boronic acids, including phenylboronic acid derivatives, are widely used as catalysts or intermediates in various organic transformations .

Mode of Action

Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium .

Biochemical Pathways

In the context of sm cross-coupling, the boronic acid’s role can influence the formation of new carbon-carbon bonds, potentially affecting various biochemical pathways .

Result of Action

In the context of sm cross-coupling, the compound’s action could result in the formation of new carbon-carbon bonds .

Action Environment

It’s worth noting that the compound is stored at refrigerated temperatures, suggesting that temperature could be a factor in its stability .

Safety and Hazards

Propriétés

IUPAC Name |

[2,4-difluoro-5-(2-methoxyethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BF2O4/c1-15-2-3-16-9-4-6(10(13)14)7(11)5-8(9)12/h4-5,13-14H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIKFFVGTOUYOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)F)OCCOC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Difluoro-5-(2-methoxyethoxy)phenylboronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B3019967.png)

![2,2-dimethyl-N-[(E)-2-phenylethenyl]sulfonylbutanamide](/img/structure/B3019968.png)